molecular formula C25H32N4O4S B2865054 ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate CAS No. 476440-13-8

ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate

Cat. No.: B2865054
CAS No.: 476440-13-8
M. Wt: 484.62
InChI Key: DSESBEJBCICXSL-UHFFFAOYSA-N
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Description

Ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a synthetic heterocyclic compound featuring a 1,2,4-triazole core substituted with a 2-methoxyphenyl group, an adamantane-derived formamido linker, and a sulfanylacetate side chain. Its structure combines the rigidity of the adamantane moiety with the hydrogen-bonding capacity of the triazole ring, making it a candidate for pharmaceutical applications, particularly in antimicrobial or anti-inflammatory therapies. The compound’s synthesis likely involves multi-step reactions, including cyclization of thiosemicarbazides and subsequent functionalization via nucleophilic substitution or coupling reactions .

Properties

IUPAC Name

ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O4S/c1-3-33-22(30)15-34-24-28-27-21(29(24)19-6-4-5-7-20(19)32-2)14-26-23(31)25-11-16-8-17(12-25)10-18(9-16)13-25/h4-7,16-18H,3,8-15H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSESBEJBCICXSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C2=CC=CC=C2OC)CNC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate typically involves multiple steps. One common method includes the reaction of adamantane-1-carbonyl chloride with 5-amino-4-(2-methoxyphenyl)-1,2,4-triazole in the presence of a base to form the intermediate product. This intermediate is then reacted with ethyl 2-mercaptoacetate under suitable conditions to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out to modify the triazole ring or the adamantane moiety.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. The adamantane moiety is known for its ability to interact with biological membranes, potentially disrupting viral replication or bacterial cell walls. The triazole ring can inhibit enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of 1,2,4-triazole derivatives with adamantane substituents. Below is a detailed comparison with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison

Compound Name / CAS No. Core Structure Substituents Key Properties/Applications Reference
Target Compound 1,2,4-Triazole - 2-Methoxyphenyl
- Adamantan-1-yl formamido methyl
- Ethyl sulfanylacetate
Potential antimicrobial/anti-inflammatory activity; high lipophilicity due to adamantane
5-(Adamantan-1-yl)-3-[(2-methoxyethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole 1,2,4-Triazole - Phenyl
- Adamantan-1-yl
- 2-Methoxyethylsulfanyl
Demonstrated chemotherapeutic potential; crystallographically characterized
Ethyl 2-{[7-fluoro-4-oxo-3-(1H-1,2,4-triazol-1-yl)-4H-thiochromen-2-yl]-sulfanyl}acetate Thiochromen-triazole - Fluoro-substituted thiochromen
- Triazole
- Ethyl sulfanylacetate
Structural analog with reported X-ray diffraction data; potential kinase inhibition
Ethyl 2-[(5-{[(4-fluorobenzoyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate (CAS 338962-50-8) 1,2,4-Triazole - Phenyl
- 4-Fluorobenzoylamino methyl
- Ethyl sulfanylacetate
Commercial availability; used in biochemical screening
5-(Adamantan-1-yl)-4-amino-1,2,4-triazole-3-thiol derivatives 1,2,4-Triazole - Adamantan-1-yl
- Amino
- Thiol
Synthesized for antimicrobial studies; confirmed via FT-IR and NMR

Key Findings

Adamantane vs. Aromatic Substituents :

  • The adamantane group in the target compound enhances lipophilicity and metabolic stability compared to purely aromatic analogs (e.g., CAS 338962-50-8 with a 4-fluorobenzoyl group). This may improve blood-brain barrier penetration .
  • In contrast, phenyl or fluorophenyl substituents (as in CAS 338962-50-8) prioritize π-π stacking interactions, which are critical for receptor binding in kinase inhibitors .

Thiol-containing derivatives (e.g., 5-(adamantan-1-yl)-4-amino-1,2,4-triazole-3-thiol) exhibit higher reactivity, enabling conjugation with biomolecules, but lower stability than the sulfanylacetate derivative .

Biological Activity: Adamantane-triazole hybrids consistently show antimicrobial activity. For example, 5-(adamantan-1-yl)-4-amino-1,2,4-triazole-3-thiol derivatives demonstrated efficacy against Gram-positive bacteria, suggesting the target compound may share similar properties . Ethyl sulfanylacetate side chains (as in the target compound and CAS 338962-50-8) enhance solubility in polar solvents, improving bioavailability compared to alkylsulfanyl groups .

Biological Activity

Ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines an adamantane moiety, a triazole ring, and a sulfanyl group, which contribute to its diverse biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C25H31N5O2SC_{25}H_{31}N_{5}O_{2}S, with a molecular weight of approximately 493.62 g/mol. The adamantane structure provides rigidity and enhances the compound's lipophilicity, while the triazole ring is known for its pharmacological significance, particularly in antifungal and antiviral applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : The presence of the triazole ring is often associated with antifungal properties. Compounds with similar structures have been shown to inhibit enzymes critical for fungal growth, such as lanosterol demethylase .
  • Antiviral Properties : Adamantane derivatives are known for their antiviral effects against influenza and HIV viruses. The unique structural features of this compound may enhance its effectiveness against viral replication .
  • Enzyme Inhibition : Interaction studies indicate that this compound can bind to various biological receptors or enzymes involved in disease pathways. This binding may inhibit critical processes such as tumor growth regulation or viral replication.

Case Studies and Experimental Data

Several studies have investigated the biological activity of compounds related to this compound. Below is a summary of relevant findings:

StudyCompoundBiological ActivityKey Findings
Vernier et al. (1969)Adamantane derivativesAntiviralDemonstrated efficacy against influenza viruses
El-Emam et al. (2004)Adamantane derivativesAntiviralShowed activity against HIV
Kadi et al. (2007)Similar triazole compoundsAntibacterialExhibited significant antibacterial properties

These studies highlight the potential of this compound as a lead compound for developing new therapeutic agents.

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions that include:

  • Formation of the Triazole Ring : Cyclization reactions involving thiosemicarbazides and appropriate carbonyl compounds.
  • Introduction of the Adamantane Moiety : Achieved through acylation or amination reactions.
  • Esterification : Final step to yield the ethyl ester form of the compound.

These synthetic routes allow for further modifications that can enhance biological activity or selectivity against specific pathogens.

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